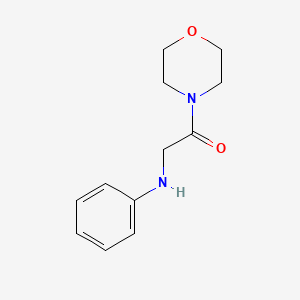

Morpholine, 4-(N-phenylglycyl)-

Description

Structure

3D Structure

Properties

CAS No. |

91557-46-9 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-anilino-1-morpholin-4-ylethanone |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-6-8-16-9-7-14)10-13-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |

InChI Key |

MXOMSZBZWJCROT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)CNC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Morpholine, 4 N Phenylglycyl

Classical and Established Synthetic Routes

Traditional methods for synthesizing Morpholine (B109124), 4-(N-phenylglycyl)- rely on well-established, fundamental organic reactions. These routes are characterized by their reliability and widespread use in organic synthesis.

The most direct and conventional method for synthesizing Morpholine, 4-(N-phenylglycyl)- is through the formation of an amide bond. This strategy is central to peptide chemistry and is widely applicable. researchgate.netumich.edu The fundamental process involves the reaction of an activated carboxylic acid with an amine. researchgate.net

In a typical procedure, N-phenylglycine is first converted into a more reactive derivative, such as an acyl chloride. This activation step is crucial for facilitating the subsequent nucleophilic attack by the morpholine nitrogen. The reaction of morpholine with N-phenylglycyl chloride, usually in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct, yields the target amide, Morpholine, 4-(N-phenylglycyl)-. ontosight.ai This approach is a cornerstone of organic synthesis due to its efficiency and the ready availability of the necessary reagents. researchgate.net

Table 1: Classical Amide Bond Formation

| Reactant 1 | Reactant 2 | Key Reagent/Condition | Product |

|---|---|---|---|

| Morpholine | N-phenylglycyl chloride | Base (e.g., Triethylamine) | Morpholine, 4-(N-phenylglycyl)- |

| Morpholine | N-phenylglycine | Coupling Agent (e.g., DCC, HATU) | Morpholine, 4-(N-phenylglycyl)- |

While the final bond formed in the target molecule is an amide linkage, C-N coupling reactions are a critical established methodology for synthesizing the necessary precursors, particularly N-phenylglycine. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming bonds between an aryl halide and an amine.

In the context of synthesizing the N-phenylglycine precursor, this would involve coupling an aniline (B41778) derivative with a glycine (B1666218) synthon containing a suitable leaving group. Furthermore, studies have demonstrated the direct C-N coupling of morpholine with aryl halides like 4-chloroanisole (B146269) using palladium catalysts, highlighting the utility of this methodology for functionalizing the morpholine nitrogen with aryl groups. researchgate.net Although not the most direct route to the final amide product, this strategy is fundamental in the broader synthetic plan for accessing the required building blocks.

Sequential or tandem reactions, where multiple bond-forming events occur in a single pot, offer a more efficient approach compared to stepwise synthesis. A common strategy that can be adapted for this synthesis involves a two-step sequential protocol. First, morpholine is reacted with a bifunctional electrophile like chloroacetyl chloride to form the intermediate 2-chloro-1-(morpholin-4-yl)ethanone. nih.gov This reactive intermediate can then undergo a nucleophilic substitution reaction with an aniline derivative to form the final N-phenyl bond, completing the synthesis of the target molecule.

Contemporary and Emerging Synthetic Approaches

Modern synthetic chemistry continually seeks to improve upon classical methods by enhancing efficiency, control, and sustainability. These emerging approaches are vital for creating complex molecules with high precision.

While Morpholine, 4-(N-phenylglycyl)- itself is achiral, the principles of stereoselective synthesis are highly relevant for creating chiral analogs or when using substituted morpholine precursors. Significant advances have been made in the stereocontrolled synthesis of the morpholine ring.

One notable method involves a palladium-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, which is immediately followed by an iron(III)-catalyzed heterocyclization. organic-chemistry.org This sequence produces highly substituted morpholines with excellent diastereoselectivity. organic-chemistry.orgresearchgate.net Another powerful technique is the tandem hydroamination and asymmetric transfer hydrogenation of aminoalkynes, which yields 3-substituted morpholines with high enantiomeric excess. organic-chemistry.org The success of this reaction relies on hydrogen-bonding interactions between the substrate and the chiral ruthenium catalyst. organic-chemistry.org These methods provide pathways to access specific stereoisomers of more complex derivatives of the target compound.

The integration of green chemistry principles aims to develop more environmentally benign and sustainable synthetic routes. A prominent example in morpholine synthesis is a recently developed one or two-step, redox-neutral protocol that converts 1,2-amino alcohols into morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgnih.gov This method is lauded for its high yields, use of inexpensive and safer reagents, and its avoidance of the often inefficient and wasteful steps required in classical annulation reactions. chemrxiv.orgnih.gov The key to this methodology is the clean and selective monoalkylation of the amine. chemrxiv.orgnih.gov

Other emerging green techniques include the use of photocatalysis. For example, a photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes has been developed for the synthesis of substituted morpholines under continuous flow conditions, utilizing an inexpensive organic photocatalyst. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Classical vs. Green Synthetic Approach for Morpholine Ring Formation

| Feature | Classical Route (e.g., from Diethylene Glycol) | Green Route (e.g., using Ethylene Sulfate) |

|---|---|---|

| Starting Materials | Diethylene glycol, Ammonia google.com | 1,2-amino alcohol, Ethylene sulfate chemrxiv.orgnih.gov |

| Conditions | High temperatures (160-400 °C), High pressure google.com | Mild conditions, often room temperature chemrxiv.orgnih.gov |

| Reagents | Hydrogenation catalysts, Ammonia google.com | Inexpensive base (tBuOK) chemrxiv.orgnih.gov |

| Efficiency | Often involves byproducts and purification challenges google.com | High yielding, one or two-step, redox-neutral chemrxiv.orgnih.gov |

| Environmental Impact | High energy consumption, potential for hazardous byproducts | Reduced energy use, safer reagents, fewer steps chemrxiv.orgnih.gov |

Continuous Flow Synthesis Applications

Continuous flow chemistry offers several advantages for the synthesis of amides, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling-up. While specific literature on the continuous flow synthesis of Morpholine, 4-(N-phenylglycyl)- is not available, the principles of continuous amidation are well-established and can be applied to this target molecule.

A typical continuous flow setup would involve pumping a solution of N-phenylglycine and a suitable activating agent through a heated reactor coil, followed by the introduction of a stream of morpholine. The reaction mixture would then pass through a back-pressure regulator to maintain the desired pressure and temperature, and the product would be collected at the outlet.

Key parameters to control in a continuous flow synthesis include the residence time in the reactor, the reaction temperature, the stoichiometry of the reactants, and the choice of solvent. The use of packed-bed reactors containing a solid-supported coupling or activating agent can also simplify purification by retaining the reagent and by-products within the reactor.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of Morpholine, 4-(N-phenylglycyl)- while minimizing reaction time and the formation of by-products. Key parameters to consider include the choice of coupling agent, solvent, temperature, and reaction time.

Coupling Agents: The choice of coupling agent is critical. Common options include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net

Phosphonium Salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium Salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Solvents: The choice of solvent can significantly influence the reaction rate and solubility of the reactants and products. Common solvents for amide coupling reactions include dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN).

Temperature and Reaction Time: Amide coupling reactions are often carried out at room temperature, but gentle heating may be required in some cases to drive the reaction to completion. The reaction time can vary from a few hours to overnight, depending on the specific reactants and conditions used.

Interactive Data Table: Illustrative Reaction Conditions for Amide Coupling

The following table provides illustrative examples of reaction conditions for the synthesis of amides analogous to Morpholine, 4-(N-phenylglycyl)-, based on general literature procedures for amide bond formation.

| Coupling Agent | Additive | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| EDC | HOBt | DCM | 25 | 12-24 | 80-95 |

| DCC | HOBt | DCM/DMF | 25 | 12-24 | 75-90 |

| HATU | DIPEA | DMF | 25 | 2-6 | 85-98 |

| PyBOP | DIPEA | DMF | 25 | 2-6 | 85-95 |

Note: The data in this table is illustrative and based on general knowledge of amide synthesis. Actual conditions for the synthesis of Morpholine, 4-(N-phenylglycyl)- would require experimental optimization.

Further yield enhancement can be achieved by carefully controlling the stoichiometry of the reactants, ensuring the purity of the starting materials, and employing efficient purification techniques such as column chromatography or crystallization to isolate the final product.

Mechanistic Insights into Reactions of Morpholine, 4-(N-phenylglycyl)- Remain Largely Undocumented in Publicly Available Research

Despite its documented synthesis, detailed mechanistic studies concerning the formation and degradation of the chemical compound Morpholine, 4-(N-phenylglycyl)- are not extensively available in publicly accessible scientific literature. While general principles of amide formation and degradation of related molecules can be inferred, specific kinetic, thermodynamic, and pathway-specific data for this particular compound are scarce.

The synthesis of Morpholine, 4-(N-phenylglycyl)- is generally achieved through the reaction of morpholine with an activated derivative of N-phenylglycine, such as N-phenylglycyl chloride, in the presence of a base. ontosight.ai This reaction follows a standard nucleophilic acyl substitution mechanism. However, specific research detailing the kinetic and thermodynamic parameters of this amide formation, including in-depth investigations of reaction intermediates and transition states, is not readily found in the reviewed literature. Similarly, studies on the catalytic effects on the formation pathways of Morpholine, 4-(N-phenylglycyl)- are not specifically documented.

Information regarding the degradation and stability of Morpholine, 4-(N-phenylglycyl)- is also limited. While general degradation pathways for morpholine and other N-acylmorpholine compounds have been explored, dedicated studies on the hydrolytic, oxidative, and photochemical degradation mechanisms of Morpholine, 4-(N-phenylglycyl)- are not available. Research on the parent morpholine ring indicates that it can undergo microbial and oxidative degradation. nih.govnih.gov For instance, the oxidation of morpholine by cytochrome P450 enzymes has been shown to proceed via a hydrogen atom abstraction-rebound mechanism, leading to hydroxylation and subsequent C-N bond cleavage. nih.govresearchgate.net Furthermore, photocatalytic degradation of morpholine in the presence of titanium dioxide has been reported to yield various smaller organic molecules. rsc.org However, how the N-phenylglycyl substituent influences these degradation pathways in the specific context of Morpholine, 4-(N-phenylglycyl)- has not been the subject of detailed investigation in the available literature.

Due to the lack of specific research on the mechanistic aspects of Morpholine, 4-(N-phenylglycyl)-, a detailed discussion as per the requested outline, including data tables on kinetic and thermodynamic parameters or specific degradation intermediates, cannot be provided at this time. Further experimental and computational studies would be necessary to elucidate the precise reaction mechanisms and stability profile of this compound.

Mechanistic Studies of Reactions Involving Morpholine, 4 N Phenylglycyl

Mechanistic Insights into Subsequent Transformations

As of the latest available data, there are no specific research findings or data tables detailing the mechanistic insights into the subsequent transformations of Morpholine (B109124), 4-(N-phenylglycyl)-.

Theoretical and Computational Investigations of Morpholine, 4 N Phenylglycyl

Quantum Chemical Characterization

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For "Morpholine, 4-(N-phenylglycyl)-", these methods can predict its electronic nature, conformational preferences, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity. Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. youtube.com

In related morpholine (B109124) derivatives, the morpholine ring itself can influence the electronic properties. For instance, in studies of other morpholine-containing compounds, the nitrogen and oxygen atoms of the morpholine ring contribute significantly to the molecular orbitals. For "Morpholine, 4-(N-phenylglycyl)-", the HOMO is expected to be localized primarily on the electron-rich phenylglycyl group, specifically the phenyl ring and the lone pair of the secondary amine. The LUMO is likely to be distributed over the phenyl ring and the amide carbonyl group, which can act as an electron acceptor.

The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). In "Morpholine, 4-(N-phenylglycyl)-", the oxygen atom of the morpholine ring and the carbonyl oxygen of the glycyl moiety are expected to be regions of high negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atoms of the amine and the phenyl ring would exhibit positive potential. This charge distribution is critical for understanding non-covalent interactions.

Table 1: Predicted Frontier Molecular Orbital Energies for a Model System

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and based on typical values for similar organic molecules. Actual values would require specific DFT calculations.

Conformational Space and Potential Energy Surfaces

The flexibility of "Morpholine, 4-(N-phenylglycyl)-" arises from the rotational freedom around several single bonds, including the bond connecting the glycyl group to the morpholine nitrogen and the bonds within the N-phenylglycyl side chain. The morpholine ring itself typically adopts a stable chair conformation. researchgate.netmdpi.com However, the orientation of the N-phenylglycyl substituent relative to the morpholine ring can lead to different conformers.

Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman bands. nih.gov For "Morpholine, 4-(N-phenylglycyl)-", characteristic vibrational modes would include the C=O stretching of the amide group, N-H stretching, C-N stretching, and vibrations associated with the morpholine and phenyl rings.

Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. nih.gov The calculated chemical shifts are sensitive to the electronic environment of each nucleus and can provide valuable information about the conformational and electronic properties of the molecule in solution.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the dynamic behavior of "Morpholine, 4-(N-phenylglycyl)-" and its interactions with its environment. nih.govnih.gov

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamics of a molecule can be significantly influenced by the solvent. In a polar solvent like water, "Morpholine, 4-(N-phenylglycyl)-" would likely adopt conformations that maximize hydrogen bonding between its polar groups (the amide and the morpholine oxygen) and the solvent molecules. In a nonpolar solvent, intramolecular interactions would play a more dominant role in determining the preferred conformation.

MD simulations can track the conformational transitions of the molecule over time and quantify the influence of the solvent on the conformational equilibrium. These simulations can also provide information on the solvation structure, revealing how solvent molecules arrange themselves around the solute.

Intermolecular Interactions in Different Phases

In the solid state, the arrangement of molecules is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions between the phenyl rings. researchgate.netmdpi.com Computational studies on similar crystalline structures often reveal specific packing motifs. For "Morpholine, 4-(N-phenylglycyl)-", it is plausible that hydrogen bonds would form between the N-H group of one molecule and the carbonyl oxygen or morpholine oxygen of a neighboring molecule.

In the liquid phase or in solution, these intermolecular interactions become more transient. MD simulations can be used to calculate radial distribution functions, which describe the probability of finding another molecule at a certain distance from a reference molecule. This provides a statistical description of the local structure and intermolecular interactions in the condensed phase.

Computational Modeling of Reaction Pathways and Energetics

While direct computational studies specifically modeling the reaction pathways and energetics for the formation of Morpholine, 4-(N-phenylglycyl)- are not extensively available in public literature, a robust understanding can be constructed by examining theoretical investigations of analogous chemical systems. The formation of this compound involves the creation of an amide bond between the secondary amine, morpholine, and the carboxylic acid, N-phenylglycine. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides deep insights into the mechanisms, transition states, and energy requirements of such transformations.

The fundamental reaction for forming Morpholine, 4-(N-phenylglycyl)- is a condensation reaction. This process involves the nucleophilic attack of the nitrogen atom of the morpholine ring on the carbonyl carbon of N-phenylglycine, followed by the elimination of a water molecule. Theoretical studies on the direct condensation of amino acids in the gas phase show that this reaction has a significant kinetic barrier. For instance, the condensation of two glycine (B1666218) molecules in the gas phase has a calculated free energy activation barrier of approximately 50 kcal/mol. nih.gov This high barrier underscores why the uncatalyzed reaction is typically slow under standard conditions. nih.govlibretexts.orglibretexts.org

Computational models reveal that the reaction can proceed through different pathways, primarily a stepwise or a concerted mechanism. nih.gov

Stepwise Mechanism: This pathway involves the formation of a tetrahedral intermediate after the initial nucleophilic attack by the amine. This is followed by proton transfer and subsequent elimination of water. nih.govacs.org

Concerted Mechanism: In this pathway, the bond formation and bond-breaking events occur simultaneously through a single transition state. nih.gov

The energetics of these pathways are highly sensitive to the reaction environment, such as the presence of catalysts or solvents. nih.govrsc.org

To understand the specific role of the morpholine moiety, we can draw analogies from computational studies where morpholine participates in other reactions. A theoretical study on urethane (B1682113) formation catalyzed by morpholine, calculated at the G3MP2BHandHLYP level of theory, provides valuable energetic data. nih.govresearchgate.net In that system, the calculated activation energy for the key step involving morpholine was 29.7 kJ/mol. nih.govresearchgate.net This suggests that the involvement of the morpholine ring in the transition state structure leads to a specific energetic profile. Further computational studies on morpholine and its derivatives using the G3(MP2)//B3LYP composite method have been used to determine their gas-phase enthalpies of formation, providing foundational data for understanding their reactivity. researchgate.netfigshare.com

Reactant Structure: The steric and electronic properties of both the amine and the carboxylic acid affect the activation barrier. Less bulky and more basic primary amines are generally more reactive. rsc.org

Catalysis: The presence of an acid or a coupling agent can dramatically lower the activation energy by activating the carboxylic acid group. rsc.orgnih.gov Computational models show that catalysts can stabilize the transition state, for example, through hydrogen bonding interactions. nih.govrsc.org

Solvent Effects: The solvent can influence the reaction pathway and energetics by stabilizing or destabilizing reactants, intermediates, and transition states. nih.gov

By combining the general principles of computationally modeled amide bond formation with specific energetic data from reactions involving morpholine, a theoretical picture of the synthesis of Morpholine, 4-(N-phenylglycyl)- emerges. The reaction would proceed via a significant activation barrier, which could be lowered by catalysis, through a transition state involving the nucleophilic addition of the morpholine nitrogen to the N-phenylglycine carbonyl group.

The following table summarizes key energetic data from analogous computational studies, providing a framework for estimating the energetics of the title compound's formation.

| Reaction / Process | Computational Method | Calculated Activation Energy (Ea or ΔG‡) | Reference System |

|---|---|---|---|

| Peptide Bond Formation (Glycine + Glycine) | B3LYP/6-31+G(d,p) | ~50 kcal/mol | Gas Phase nih.gov |

| Amide Formation (Mediated by Silane) | DFT | 24 - 28 kcal/mol | Various Carboxylic Acids and Amines rsc.org |

| Morpholine in Urethane Formation | G3MP2BHandHLYP | 29.7 kJ/mol (~7.1 kcal/mol) | Catalyst in Phenyl Isocyanate + Butan-1-ol Reaction nih.gov |

| Peptide Bond Formation in Ribosome (QM Model) | DFT | ~18 kcal/mol (stabilized) | Ribosome Environment pnas.org |

Chemical Reactivity and Derivatization Strategies of Morpholine, 4 N Phenylglycyl

Reactivity of the Amide Linkage

The amide bond is a cornerstone of the structure of Morpholine (B109124), 4-(N-phenylglycyl)-, and its reactivity is of central importance for both degradation and derivatization. The stability of the amide bond is influenced by resonance, but it can be cleaved under both acidic and basic conditions, or reduced to the corresponding amine.

Hydrolysis

The hydrolysis of the amide linkage in Morpholine, 4-(N-phenylglycyl)- results in the cleavage of the bond to yield N-phenylglycine and morpholine. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release morpholine and the protonated N-phenylglycine. The reaction is typically carried out by heating with a strong acid such as sulfuric acid. nih.gov The mechanism for acid-catalyzed amide hydrolysis is generally considered to be A-2, where the protonated substrate is attacked by a water molecule in the rate-determining step. researchgate.netjcsp.org.pkrsc.org

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then eliminates the morpholine anion. A subsequent proton transfer results in the formation of the carboxylate salt of N-phenylglycine and morpholine. This process, often referred to as saponification, is generally irreversible because the final carboxylate is resonance-stabilized and resistant to further nucleophilic attack. libretexts.orgnih.govdiva-portal.org

| Reaction | Reagents and Conditions | Products | Yield | Reference(s) |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), Heat | N-phenylglycine, Morpholine | Quantitative | nih.gov |

| Base-Catalyzed Hydrolysis | NaOH (aq), Heat | Sodium N-phenylglycinate, Morpholine | Quantitative | diva-portal.org |

Table 1: Representative conditions for the hydrolysis of the amide linkage in compounds analogous to Morpholine, 4-(N-phenylglycyl)-.

Reduction

The amide functionality can be reduced to an amine, converting the N-phenylglycyl moiety into an N-phenylethylamino group. This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing amides to amines. nih.govnih.govnih.govmdpi.comnih.gov The reaction proceeds via the formation of an iminium ion intermediate, which is then further reduced by another equivalent of hydride. nih.gov

Borane Reagents: Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also effective for the reduction of amides. organic-chemistry.orgorganic-chemistry.org These reagents are generally more selective than LiAlH₄ and can be used in the presence of other reducible functional groups. diva-portal.orgnih.gov

| Reaction | Reagent | Product | Yield | Reference(s) |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-(N-phenylethylamino)morpholine | High | nih.govnih.gov |

| Amide Reduction | Borane-Tetrahydrofuran (BH₃·THF) | 4-(N-phenylethylamino)morpholine | High | organic-chemistry.org |

Table 2: Common reagents for the reduction of the amide linkage in N-acylmorpholine derivatives.

Transformations Involving the Phenyl Moiety

The phenyl group in Morpholine, 4-(N-phenylglycyl)- is susceptible to electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents.

Electrophilic Aromatic Substitution

The N-acylamino group is an ortho, para-directing and activating group for electrophilic aromatic substitution, although it is less activating than a simple amino group due to the electron-withdrawing nature of the carbonyl. masterorganicchemistry.com

Nitration: Nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The reaction is expected to yield a mixture of ortho- and para-nitro derivatives, with the para-isomer generally being the major product due to steric hindrance at the ortho position. quora.comrsc.orgresearchgate.net

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens in the presence of a Lewis acid catalyst or other halogenating agents. Similar to nitration, a mixture of ortho and para isomers is expected, with the para product predominating. nih.govbeilstein-journals.orgresearchgate.netyoutube.comchemistrysteps.com

| Reaction | Reagents and Conditions | Major Product(s) | ortho:para Ratio | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(N-(4-nitrophenyl)glycyl)morpholine | Varies with conditions | quora.comrsc.org |

| Bromination | Br₂, FeBr₃ | 4-(N-(4-bromophenyl)glycyl)morpholine | Varies with conditions | youtube.com |

Table 3: Expected outcomes for electrophilic aromatic substitution on the phenyl moiety of N-phenylglycinamide derivatives.

Nucleophilic Aromatic Substitution

While less common for electron-rich rings, nucleophilic aromatic substitution can occur on the phenyl ring if it is appropriately activated with strong electron-withdrawing groups, such as a nitro group, at the ortho or para position.

Palladium-Catalyzed Cross-Coupling Reactions

If the phenyl ring is substituted with a halide (e.g., bromo or iodo), it can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a wide array of derivatives. nih.govjcsp.org.pkchemistrysteps.comnih.govnih.gov

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivative | nih.govnih.gov |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Styrenyl derivative | nih.gov |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand, Base | Diaryl amine derivative | nih.gov |

Table 4: Examples of palladium-catalyzed cross-coupling reactions applicable to halogenated N-phenylglycinamide derivatives.

Modifications of the Morpholine Ring System

The morpholine ring is generally stable, but it can undergo oxidation and ring-opening reactions under specific conditions.

Oxidation

The nitrogen atom of the morpholine ring can be oxidized to an N-oxide. medsci.cn The carbon atoms of the morpholine ring can also be oxidized, potentially leading to ring cleavage. For instance, oxidation with potassium permanganate (B83412) under drastic conditions can lead to the cleavage of the C-C bonds in the ring. nih.gov Oxidative N-dealkylation is another possible transformation, which can be catalyzed by certain enzymes or chemical reagents. mdpi.comnih.govrsc.orgrsc.org

Ring Opening

The morpholine ring can be cleaved under certain conditions. For example, treatment with ozone (ozonolysis) can lead to the oxidative cleavage of the ring. nih.govorganic-chemistry.orgnih.govnih.govlibretexts.org Ring-opening can also be initiated by the formation of a quaternary ammonium (B1175870) salt, which can then undergo elimination or substitution reactions.

| Reaction | Reagent | Product Type | Reference(s) |

| N-Oxidation | m-CPBA | Morpholine N-oxide derivative | medsci.cn |

| Oxidative Ring Cleavage | KMnO₄ (hot, conc.) | Dicarboxylic acid derivative | nih.gov |

| Ozonolysis | O₃, then reductive workup | Dialdehyde or dialcohol derivative | nih.govorganic-chemistry.orgnih.govlibretexts.org |

Table 5: Reactions involving the modification of the morpholine ring.

Synthesis of Structurally Related Analogues and Libraries

The structural backbone of Morpholine, 4-(N-phenylglycyl)- is amenable to the synthesis of diverse libraries of related compounds, which is of great interest in drug discovery.

Multi-component Reactions

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acylamino amides. nih.govnih.govresearchgate.netacs.orgmdpi.com By varying the four components—an amine (e.g., a substituted aniline), a carbonyl compound, a carboxylic acid (e.g., a morpholine-containing carboxylic acid), and an isocyanide—a large library of analogues can be rapidly synthesized. This approach allows for the introduction of diversity at multiple points in the molecule. nih.gov

Solid-Phase Synthesis

Solid-phase synthesis is another efficient method for generating libraries of morpholine-containing peptidomimetics. researchgate.netrsc.orgnih.govpubcompare.airesearchgate.net In this approach, a morpholine scaffold can be attached to a solid support and then elaborated through sequential coupling and deprotection steps. This methodology is well-suited for automation and high-throughput synthesis. Morpholine itself has been explored as a greener alternative to piperidine (B6355638) for Fmoc removal in solid-phase peptide synthesis. researchgate.netnih.gov

| Synthetic Strategy | Key Features | Product Scope | Reference(s) |

| Ugi Four-Component Reaction | Convergent, high atom economy, rapid access to diversity. | Diverse α-acylamino amides. | nih.govnih.govresearchgate.netacs.orgmdpi.com |

| Solid-Phase Synthesis | Amenable to automation, high-throughput, simplified purification. | Libraries of morpholine-based peptidomimetics. | researchgate.netrsc.orgnih.govpubcompare.airesearchgate.net |

Table 6: Strategies for the synthesis of analogues and libraries based on the Morpholine, 4-(N-phenylglycyl)- scaffold.

Applications in Chemical Sciences Non Biological Focus

Role as a Key Intermediate in Organic Synthesis

Morpholine (B109124), 4-(N-phenylglycyl)-, by virtue of its N-acylmorpholine structure, serves as a valuable intermediate in organic synthesis. The morpholine amide moiety can be considered a stable and versatile functional group that can participate in or be transformed through various chemical reactions.

Morpholine itself is widely utilized as a building block in the synthesis of numerous complex molecules, including pharmaceuticals and agrochemicals. researchgate.netresearchgate.net The N-phenylglycyl substituent in Morpholine, 4-(N-phenylglycyl)- introduces additional reactive sites, namely the amide linkage and the phenyl group, which can be further functionalized.

A general application of morpholine amides is in the synthesis of other functional groups. For instance, morpholine amides can be used in the synthesis of acylsilanes, which are valuable synthetic intermediates. This transformation typically involves the reaction of the morpholine amide with a silyllithium species. The use of a morpholine amide in this context is advantageous as it is economical and helps to prevent the common problem of over-addition of the nucleophile. nih.gov

Furthermore, research on the chemical upcycling of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) has demonstrated that morpholine can be used to depolymerize PET into a morpholine amide of terephthalic acid. This resulting morpholine amide is a versatile building block that can be further transformed through reactions such as hydrolysis and Grignard reactions, highlighting the synthetic utility of the morpholine amide group. acs.orgnih.gov While this research does not directly involve Morpholine, 4-(N-phenylglycyl)-, it underscores the potential of N-acylmorpholine compounds as intermediates for the synthesis of a variety of other molecules.

Table 1: Examples of Reactions Utilizing Morpholine Amide Intermediates

| Starting Material | Reagent(s) | Product Type | Reference |

| Morpholine Amide | Silyllithium Species | Acylsilane | nih.gov |

| Polyethylene Terephthalate (PET) | Morpholine, Titanium Catalyst | Terephthalic Acid Morpholine Amide | acs.orgnih.gov |

| Terephthalic Acid Morpholine Amide | Grignard Reagent (e.g., PhMgBr) | Ketone (e.g., 1,4-dibenzoylbenzene) | nih.gov |

Catalysis and Ligand Design

The structural features of Morpholine, 4-(N-phenylglycyl)-, specifically the presence of nitrogen and oxygen heteroatoms and the amide functionality, suggest its potential utility in the fields of catalysis and ligand design. Although direct catalytic applications of Morpholine, 4-(N-phenylglycyl)- are not extensively documented, the broader class of morpholine derivatives has been explored in various catalytic systems.

Morpholine and its derivatives can act as organocatalysts. For example, N-heterocyclic carbenes (NHCs) derived from morpholinone structures have been investigated as catalysts in reactions like the benzoin (B196080) condensation. nih.gov The electronic properties of the morpholine ring can influence the acidity and, consequently, the catalytic activity of the resulting NHC.

In the realm of transition metal catalysis, the nitrogen and oxygen atoms within the morpholine ring, as well as the amide oxygen and the nitrogen of the phenylglycyl group, could potentially coordinate with metal centers. This coordination could lead to the formation of metal complexes with interesting catalytic properties. While there is no specific literature on Morpholine, 4-(N-phenylglycyl)- as a ligand, related N-acylamino compounds have been used to synthesize metal complexes. For instance, N-modified glycine (B1666218) derivatives have been used as ligands for transition metal ions like Cu(II), Ni(II), and Zn(II). google.com The resulting complexes exhibit distinct coordination geometries and properties. The design of ligands is crucial for controlling the efficiency and selectivity of catalytic reactions. researchgate.net

Table 2: Potential Coordination Sites in Morpholine, 4-(N-phenylglycyl)- for Metal Ligand Design

| Potential Donor Atom | Functional Group | Potential Role in Catalysis |

| Morpholine Nitrogen | Tertiary Amine | Lewis base, coordination to metal center |

| Morpholine Oxygen | Ether | Weakly coordinating, can influence ligand conformation |

| Amide Oxygen | Carbonyl | Strong coordinating site for various metals |

| Amide Nitrogen | Amide | Potential coordination site, can participate in chelation |

| Phenylamino Nitrogen | Secondary Amine | Potential coordination site, can participate in chelation |

It is important to note that this is a theoretical assessment, and experimental studies would be required to confirm the coordinating ability and catalytic potential of Morpholine, 4-(N-phenylglycyl)-.

Supramolecular Assembly and Host-Guest Chemistry

The principles of supramolecular chemistry, which involve non-covalent interactions to form organized molecular assemblies, are relevant to the potential behavior of Morpholine, 4-(N-phenylglycyl)-. wikipedia.org Host-guest chemistry, a central concept in this field, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. wikipedia.org

The structure of Morpholine, 4-(N-phenylglycyl)- contains several features that could facilitate its participation in supramolecular assemblies. The morpholine ring, with its hydrogen bond accepting oxygen and nitrogen atoms, and the N-phenylglycyl group, with its potential for hydrogen bonding (N-H and C=O groups) and π-π stacking (phenyl ring), can all engage in various non-covalent interactions.

While specific studies on the supramolecular chemistry of Morpholine, 4-(N-phenylglycyl)- are not available, research on related systems provides insights. For example, the self-assembly of phenylalanine derivatives, which share the phenyl and amino acid-like features, has been shown to be influenced by anion identity, leading to different nanoscale morphologies and viscoelastic properties of the resulting hydrogels. nih.gov This highlights the sensitivity of self-assembly processes to the molecular structure and the surrounding environment.

The formation of host-guest complexes often relies on complementary shapes and intermolecular forces between the host and guest. wikipedia.org The cavity-like structures of macrocyclic hosts like cyclodextrins or calixarenes can encapsulate guest molecules. wikipedia.org It is conceivable that Morpholine, 4-(N-phenylglycyl)- could act as a guest molecule, fitting into the cavity of a suitable host. Conversely, oligomers or polymers containing the Morpholine, 4-(N-phenylglycyl)- unit could potentially form host-like structures.

Analytical Reagent Development

In the field of analytical chemistry, derivatization is a common technique used to modify an analyte to improve its separation and detection characteristics in methods like chromatography. greyhoundchrom.com While Morpholine, 4-(N-phenylglycyl)- itself is not a standard derivatizing agent, its structural components are found in molecules used for this purpose.

The development of analytical methods for the determination of morpholine often involves derivatization to enhance its detectability, as morpholine itself lacks a strong chromophore for UV detection. lcms.cz For example, morpholine can be derivatized with reagents like 1-naphthylisothiocyanate for HPLC analysis with UV detection. researchgate.net Another approach involves the reaction of morpholine with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine, which is volatile and can be analyzed by gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net

These methods focus on the detection of morpholine. However, the principles could be adapted for the analysis of compounds containing the Morpholine, 4-(N-phenylglycyl)- moiety or for its use in developing new analytical reagents. For instance, a molecule containing the N-phenylglycyl-morpholide structure could potentially be designed as a derivatizing agent. The phenyl group could be functionalized with a chromophore or fluorophore to create a tag that, when reacted with an analyte, would allow for sensitive detection.

Table 3: Analytical Methods for the Determination of Morpholine

| Analytical Technique | Derivatization Reagent/Method | Detection Method | Reference |

| HPLC | 1-Naphthylisothiocyanate | UV Detection | researchgate.net |

| GC-MS | Sodium Nitrite (forms N-nitrosomorpholine) | Mass Spectrometry | researchgate.netresearchgate.net |

| Ion Chromatography | None (direct analysis) | Suppressed Conductivity | lcms.cz |

Emerging Research Frontiers and Future Directions for Morpholine, 4 N Phenylglycyl

Integration with Artificial Intelligence and Machine Learning in Synthesis Design

Machine learning algorithms, particularly those based on neural networks and random forests, can be trained on vast datasets of chemical reactions to predict the yield and success of an amide coupling reaction. pku.edu.cnrsc.org For the synthesis of Morpholine (B109124), 4-(N-phenylglycyl)-, an ML model could analyze a variety of parameters, including the choice of coupling reagents, solvents, and temperature, to predict the optimal conditions for maximizing the yield and minimizing byproducts. pku.edu.cn By inputting the structures of morpholine and N-phenylglycine, along with a database of known acylation reactions, these models can provide chemists with a ranked list of promising reaction protocols, thereby reducing the need for extensive empirical screening. pku.edu.cnnih.gov

Furthermore, retrosynthesis AI programs can propose synthetic routes to Morpholine, 4-(N-phenylglycyl)- starting from simple, commercially available precursors. nih.gov These tools use a data-driven approach, learning from millions of published reactions to identify the most efficient disconnections and strategic transformations. nih.gov This can lead to the discovery of more efficient and previously unconsidered synthetic strategies.

Table 1: Potential Applications of AI/ML in the Synthesis of Morpholine, 4-(N-phenylglycyl)-

| Application Area | Description | Potential Impact |

| Reaction Outcome Prediction | ML models predict the yield and likelihood of success for the amide coupling of morpholine and N-phenylglycine under various conditions. pku.edu.cnrsc.org | Reduces experimental effort and resource consumption by prioritizing high-yielding reactions. |

| Condition Optimization | Algorithms suggest optimal solvent, catalyst, temperature, and reagent concentrations for the synthesis. chemistryworld.com | Maximizes product yield and purity while minimizing reaction time and waste. |

| Retrosynthesis Planning | AI tools propose novel and efficient synthetic routes to the target molecule from basic starting materials. nih.gov | Accelerates the discovery of new and improved manufacturing processes. |

| Catalyst Discovery | ML can screen virtual libraries of potential catalysts to identify novel and more effective candidates for the N-acylation reaction. | Leads to the development of more active, selective, and sustainable catalysts. |

Exploration of Novel Catalytic Transformations

The formation of the amide bond in Morpholine, 4-(N-phenylglycyl)- is a cornerstone of its synthesis, and recent advances in catalysis offer promising avenues for improving efficiency and sustainability. While traditional methods often rely on stoichiometric coupling reagents, which can generate significant waste, the development of novel catalytic systems is a key area of research. orientjchem.org

Recent studies have highlighted a variety of catalysts for N-acylation reactions, including those based on transition metals and organocatalysts. For instance, copper-catalyzed three-component reactions have been developed for the synthesis of highly substituted morpholines, showcasing the potential for one-pot syntheses that can streamline the production process. acs.org Similarly, palladium-catalyzed carboamination reactions provide a versatile method for constructing substituted morpholine rings. nih.govacs.org

Organocatalysis, which utilizes small organic molecules to accelerate reactions, presents a metal-free alternative for the synthesis of Morpholine, 4-(N-phenylglycyl)-. Morpholine-based organocatalysts have been shown to be effective in certain carbon-carbon bond-forming reactions, and similar principles could be applied to the development of catalysts for N-acylation. nih.gov Furthermore, some N-acylation reactions can be performed under catalyst-free conditions in green solvents like water, offering a highly sustainable approach. orientjchem.org

Table 2: Emerging Catalytic Strategies for the Synthesis of Morpholine, 4-(N-phenylglycyl)-

| Catalytic System | Description | Advantages |

| Copper Catalysis | Enables three-component reactions for the one-step synthesis of highly substituted morpholines. acs.org | High efficiency, potential for diversity-oriented synthesis. |

| Palladium Catalysis | Facilitates carboamination reactions for the construction of the morpholine ring. nih.govacs.org | Versatility in substrate scope and access to complex morpholine derivatives. |

| Organocatalysis | Utilizes small, metal-free organic molecules to catalyze the amide bond formation. nih.gov | Lower toxicity, reduced environmental impact, and often milder reaction conditions. |

| Catalyst-Free N-Acylation | Reactions performed in environmentally benign solvents like water without the need for a catalyst. orientjchem.org | Maximizes atom economy and minimizes waste, aligning with green chemistry principles. |

Advanced In Situ Spectroscopic Monitoring of Reactions

Surface-enhanced Raman spectroscopy (SERS) offers the potential to study the reaction at the single-molecule level, providing unprecedented detail about the dynamics of amide bond formation. nih.gov This can be particularly useful for understanding the mechanism of catalytic reactions and identifying short-lived intermediates. nih.gov Furthermore, the development of specialized probes and flow cells allows for the integration of these spectroscopic techniques into a variety of reactor setups, from small-scale laboratory flasks to larger industrial vessels. chemrxiv.org

Table 3: In Situ Spectroscopic Techniques for Monitoring the Synthesis of Morpholine, 4-(N-phenylglycyl)-

| Technique | Information Provided | Advantages |

| In Situ FTIR Spectroscopy | Real-time tracking of functional group changes (e.g., consumption of amines, formation of amides). aichemist.ca | Non-invasive, provides kinetic data, suitable for a wide range of reaction conditions. |

| In Situ Raman Spectroscopy | Complements FTIR by providing information on non-polar bonds and molecular symmetry. nih.gov | Can be used in aqueous media, less interference from water than FTIR. |

| In Situ NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products in solution. | Provides quantitative data on species concentration and reaction kinetics. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Ultra-sensitive detection, capable of single-molecule level analysis of the reaction. nih.gov | Offers deep mechanistic insights and the potential to observe transient intermediates. |

Development of Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. For the synthesis of Morpholine, 4-(N-phenylglycyl)-, several strategies can be employed to enhance its sustainability and economic viability.

The choice of starting materials is a critical factor. The synthesis of N-phenylglycine itself can be achieved through various methods, including the Strecker reaction or from substituted anilines and glyoxylic acid. google.comwikipedia.org The development of chemoenzymatic routes to N-phenylglycine derivatives using water as a solvent represents a significant step towards a greener process. tandfonline.com Similarly, recent advancements in the synthesis of morpholines from 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate (B86663) offer a more environmentally friendly alternative to traditional methods. nih.govchemrxiv.orgchemrxiv.org

The use of greener solvents, such as water or bio-based solvents, and the development of catalyst-free reaction conditions can dramatically reduce the environmental footprint of the synthesis. orientjchem.orgajgreenchem.com Furthermore, designing the synthesis to be a one-pot or tandem reaction, where multiple steps are carried out in the same reactor without isolating intermediates, can improve efficiency and reduce waste. thieme-connect.com The economic viability of the synthesis is intrinsically linked to its sustainability; more efficient, atom-economical, and less wasteful processes are generally more cost-effective in the long run.

Table 4: Strategies for Sustainable and Economic Synthesis of Morpholine, 4-(N-phenylglycyl)-

| Strategy | Description | Impact on Sustainability and Economics |

| Green Starting Materials | Utilizing bio-derived or renewably sourced precursors for morpholine and N-phenylglycine. tandfonline.com | Reduces reliance on fossil fuels and minimizes the carbon footprint of the synthesis. |

| Atom Economy | Designing reactions that maximize the incorporation of atoms from the reactants into the final product. | Minimizes waste generation and improves resource efficiency, leading to cost savings. |

| Green Solvents and Catalysts | Employing water, supercritical fluids, or biodegradable solvents, and using non-toxic, recyclable catalysts. orientjchem.orgajgreenchem.com | Reduces environmental pollution and health hazards associated with volatile organic compounds and heavy metals. |

| Process Intensification | Utilizing one-pot reactions, continuous flow chemistry, and microwave-assisted synthesis to reduce reaction times and energy consumption. thieme-connect.com | Increases throughput, reduces operational costs, and improves process safety. |

Q & A

Basic: How can researchers optimize the synthesis of 4-(N-phenylglycyl)morpholine derivatives?

Answer:

Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For example, phosphorus oxychloride (POCl₃) is effective for forming glycyl bonds, as demonstrated in the coupling of N-[4-(chloroacetyl)aminobenzenesulphonyl]morpholine with amine derivatives . Key parameters include:

- Catalyst selection : Use morpholine as a base to enhance nucleophilicity.

- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) improve reaction yields.

- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) ensures purity.

Reference protocols from analogous morpholine derivatives (e.g., 4-(4-nitrophenyl)morpholine) suggest monitoring reactions via TLC and characterizing intermediates using IR and NMR .

Basic: What characterization techniques are critical for confirming the structure of 4-(N-phenylglycyl)morpholine?

Answer:

A multi-technique approach is essential:

- Spectroscopy :

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks).

- Elemental analysis : Verify C, H, N, and S content within ±0.4% theoretical values .

Basic: What methodologies are used to assess the biological activity of 4-(N-phenylglycyl)morpholine derivatives?

Answer:

Standardized bioassays include:

- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with zone-of-inhibition measurements .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values.

- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

For example, morpholine derivatives with aryl substituents (e.g., 4-(4-trifluoromethylphenyl)morpholine) showed activity in anti-inflammatory models .

Advanced: How can computational modeling guide the design of 4-(N-phenylglycyl)morpholine derivatives for target specificity?

Answer:

- Docking studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinase domains). For AR-V7 splice variants, morpholine derivatives demonstrated selective binding via hydrophobic interactions .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) enhance antimicrobial potency .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Advanced: What challenges arise in crystallographic analysis of 4-(N-phenylglycyl)morpholine derivatives, and how are they resolved?

Answer:

Common issues include:

- Disorder in flexible chains : The glycyl moiety may exhibit conformational disorder. Use SHELXL refinement with restraints for bond lengths/angles .

- Twinned crystals : Implement twin-law refinement (e.g., using HKLF5 in SHELXL) for pseudo-merohedral twinning .

- Low-resolution data : High redundancy data collection (e.g., synchrotron sources) improves signal-to-noise ratios. For example, NIST-standardized crystallographic databases provide reference metrics for validation .

Advanced: How can researchers resolve contradictions in reported biological activities of morpholine derivatives?

Answer:

Contradictions often stem from:

- Experimental variability : Standardize assays (e.g., CLSI guidelines for antimicrobial testing) .

- Structural nuances : Compare substituent effects. For instance, 4-(4-nitrophenyl)morpholine may show higher toxicity than 4-methyl derivatives due to nitro group reactivity .

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends. A 2022 review noted that alkyl chain length in morpholine derivatives inversely correlates with antifungal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.